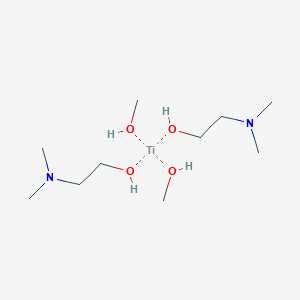

Bis(2-(dimethylamino)ethanolato-N,O)dimethoxytitanium

Description

Bis(2-(dimethylamino)ethanolato-N,O)dimethoxytitanium is a titanium(IV) complex featuring a mixed-ligand coordination environment. The compound combines two 2-(dimethylamino)ethanolato ligands (acting as N,O-chelating donors) and two methoxy groups.

Properties

CAS No. |

52406-88-9 |

|---|---|

Molecular Formula |

C10H30N2O4Ti |

Molecular Weight |

290.22 g/mol |

IUPAC Name |

2-(dimethylamino)ethanol;methanol;titanium |

InChI |

InChI=1S/2C4H11NO.2CH4O.Ti/c2*1-5(2)3-4-6;2*1-2;/h2*6H,3-4H2,1-2H3;2*2H,1H3; |

InChI Key |

KWWNNGAOKBRMQP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCO.CN(C)CCO.CO.CO.[Ti] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Bis[2-(dimethylamino)ethanolato-N,O]dimethoxytitanium typically involves the reaction of titanium tetrachloride with 2-(dimethylamino)ethanol in the presence of methanol. The reaction conditions often require a controlled environment to ensure the purity and stability of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet industrial standards.

Chemical Reactions Analysis

Bis[2-(dimethylamino)ethanolato-N,O]dimethoxytitanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium dioxide and other by-products.

Reduction: It can also undergo reduction reactions, often in the presence of reducing agents like hydrogen or hydrides.

Common reagents used in these reactions include oxidizing agents like oxygen or ozone, reducing agents like hydrogen, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis[2-(dimethylamino)ethanolato-N,O]dimethoxytitanium has several scientific research applications:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions.

Biology: The compound is studied for its potential use in biological systems, particularly in the development of new biomaterials.

Industry: It is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties

Mechanism of Action

The mechanism of action of Bis[2-(dimethylamino)ethanolato-N,O]dimethoxytitanium involves its ability to coordinate with various substrates through its titanium center. This coordination facilitates various chemical reactions, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Titanium Complexes with Amino Alcohol Ligands

Titanium complexes bearing amino alcohol ligands, such as [2,2'-iminobis[ethanolato]-N,O,O']bis(pentane-2,4-dionato-O,O')titanium (CAS 94233-26-8), share similarities in their N,O-chelating coordination mode. However, the presence of acetylacetonate (pentane-2,4-dionato) ligands in the latter enhances thermal stability and modifies solubility in polar solvents compared to methoxy-containing analogs .

Organophosphorus Compounds

Bis(dimethylamino)chlorophosphine (CAS 3348-44-5) and related phosphorus-based compounds differ fundamentally in their donor atoms (P vs. N,O). These phosphorus derivatives are typically moisture-sensitive and serve as precursors in phosphine ligand synthesis, whereas titanium-amino alcohol complexes exhibit greater air stability and catalytic versatility .

Hydroxyethyl Ammonium Derivatives

Compounds like N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES, CAS 10191-18-1) and Bis(2-hydroxyethyl)dimethylammonium chloride (CAS 38402-02-7) feature hydroxyethyl groups but lack transition-metal centers. BES is a zwitterionic buffer for biological systems, while the ammonium derivative acts as a surfactant or phase-transfer agent. In contrast, the titanium complex is non-aqueous and suited for coordination chemistry applications .

Comparative Data Table

Key Research Findings

Catalytic Activity: Titanium-amino alcohol complexes demonstrate superior Lewis acidity compared to organophosphorus analogs, enabling efficient activation of substrates in asymmetric catalysis .

Solubility: Methoxy groups in Bis(2-(dimethylamino)ethanolato-N,O)dimethoxytitanium enhance solubility in aprotic solvents (e.g., toluene or THF), contrasting with hydrophilic derivatives like BES .

Stability: β-Diketonate ligands (e.g., in CAS 94233-26-8) confer higher thermal stability (>200°C) than methoxy or amino alcohol ligands, which decompose at lower temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.